molecular formula C4H6BrF3O B11711828 2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl-

2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl-

Cat. No.: B11711828
M. Wt: 206.99 g/mol
InChI Key: VCBPKULBUHGTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl- (CAS 88378-50-1) is a halogenated alcohol with the molecular formula C₃H₄BrF₃O and a molecular weight of approximately 193 g/mol . Its structure features a propanol backbone substituted with a bromine atom at position 3, a trifluoromethyl group (-CF₃) at position 1, and a methyl group (-CH₃) at position 2.

Primary applications include its use as a building block in pharmaceuticals, agrochemicals, and specialty materials .

Properties

Molecular Formula

C4H6BrF3O

Molecular Weight

206.99 g/mol

IUPAC Name

3-bromo-1,1,1-trifluoro-2-methylpropan-2-ol

InChI

InChI=1S/C4H6BrF3O/c1-3(9,2-5)4(6,7)8/h9H,2H2,1H3

InChI Key

VCBPKULBUHGTQX-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol typically involves the reaction of 3,3,3-trifluoro-2-methyl-2-propanol with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination of the compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced reaction vessels and continuous monitoring of reaction parameters are essential to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various halogenated compounds, carbonyl compounds, and reduced alcohol derivatives. These products have significant applications in organic synthesis and industrial processes .

Scientific Research Applications

3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol involves its interaction with thiol groups in proteins and enzymes. The trifluoromethyl group enhances the compound’s reactivity, allowing it to form stable adducts with thiol-containing molecules. This interaction can modulate the activity of enzymes and proteins, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The trifluoromethyl group (-CF₃) enhances electron-withdrawing effects, increasing acidity and stability against nucleophilic attack compared to non-fluorinated analogs (e.g., 1-Bromo-2-methyl-2-propanol) . The bromine atom in the target compound facilitates nucleophilic substitution reactions, making it more reactive than its non-brominated counterpart (CAS 507-52-8) .

Steric and Electronic Differences: The methyl group at position 2 introduces steric hindrance, reducing accessibility to the hydroxyl group and altering reaction kinetics compared to compounds lacking this substituent (e.g., 3-Bromo-1,1,1-trifluoro-2-propanol) . Fluorine vs. Hydrogen: Replacement of hydrogen with fluorine in -CF₃ significantly lowers boiling points and increases lipophilicity, impacting solubility in organic solvents .

Applications: Brominated compounds (e.g., CAS 88378-50-1, 2097964-55-9) are preferred in cross-coupling reactions for pharmaceutical intermediates, whereas non-brominated analogs (e.g., CAS 507-52-8) are used in trifluoromethylation . Compounds with multiple methyl groups (e.g., CAS 2097964-55-9) exhibit enhanced thermal stability, making them suitable for high-temperature syntheses .

Methodological Considerations in Structural Comparison

Tanimoto Similarity Analysis

Using the US-EPA CompTox Chemicals Dashboard, structural similarity is quantified via Tanimoto coefficients (threshold >0.8). For the target compound, analogs like 3-Bromo-1,1,1-trifluoro-2-propanol (CAS 431-34-5) show high similarity, enabling "read-across" predictions for hazard assessment .

Graph-Based Comparison

Graph-theoretical methods reveal that substituent positioning (e.g., bromine at C3 vs. C1) critically influences biochemical interactions, even among compounds with identical molecular formulas . For instance, the target compound’s bioactivity profile may cluster with other bromo-trifluoropropanols in hierarchical analyses .

Limitations

  • Information Loss : Simplified fingerprints may overlook stereochemical nuances, leading to false positives in similarity indices .
  • Bioactivity Discrepancies: Structurally similar compounds (e.g., CAS 88378-50-1 vs. 431-34-5) may exhibit divergent toxicities due to minor stereochemical differences .

Biological Activity

2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl- (commonly referred to as BTFP) is a halogenated alcohol with the molecular formula C₃H₄BrF₃O. This compound is characterized by the presence of a bromine atom and three fluorine atoms attached to a propanol backbone. Its unique structure enhances its reactivity and stability compared to other alcohols, making it an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

BTFP appears as a clear, colorless to pale yellow liquid with a boiling point of approximately 63.5°C. The trifluoromethyl group significantly influences its chemical behavior, particularly in terms of hydrogen bonding and reactivity in organic transformations.

Medicinal Chemistry Applications

BTFP has gained attention in medicinal chemistry due to its potential role in synthesizing biologically active compounds, including anti-cancer agents. The halogenated structure may enhance interactions with biological targets, influencing cellular processes and metabolic pathways.

Key Biological Activities:

  • Anticancer Potential : BTFP has been utilized in synthesizing compounds that exhibit anti-cancer properties. Its structural characteristics may facilitate the design of inhibitors targeting specific cancer-related pathways.
  • Gene Expression Modulation : Research indicates that BTFP can influence gene expression and metabolic pathways through its interactions with biological molecules.

Photodissociation Dynamics

A study investigated the photodissociation dynamics of BTFP at 234 nm using resonance-enhanced multiphoton ionization (REMPI) techniques. The findings revealed that the primary process involves C-Br bond dissociation, which is significant for understanding its reactivity under UV light exposure .

Synthetic Pathways

BTFP serves as an intermediate in various synthetic pathways, contributing to the production of complex organic molecules. Its ability to act as a hydrogen-bonding donor enhances its utility in catalysis and organic synthesis.

Comparative Analysis with Similar Compounds

The following table compares BTFP with structurally similar compounds:

Compound NameMolecular FormulaKey Differences
1-Bromo-3,3,3-trifluoropropaneC₃H₄BrF₃Different position of bromine affects reactivity.
3-Bromo-1,1,1-trifluoro-2-propanoneC₃H₄BrF₃OContains a carbonyl group influencing properties.
3,3,3-Trifluoropropyl bromideC₄H₅BrF₃Longer carbon chain alters physical properties.

BTFP's unique combination of functional groups confers distinct reactivity patterns not found in these similar compounds, highlighting its value in chemical research and industrial applications.

Q & A

Q. Table 1: Key Spectral Data for BTFP

TechniqueKey Peaks/ValuesInterpretation
¹⁹F NMRδ -65 ppm (q, J = 12 Hz)-CF₃ group
¹H NMRδ 1.5 ppm (s, 3H)Methyl group
IR3300 cm⁻¹ (O-H stretch)Alcohol functionality

Q. Table 2: Photodissociation Experimental Parameters

Wavelength (nm)TechniqueObserved ProductsBranching Ratio
266TR-LIFBr + CF₃COCH₃0.75
355VMIBr + CF₃CH(OH)CH₃0.60

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.